molecular formula C16H16ClNO2 B12590518 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide CAS No. 634185-94-7

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B12590518
CAS No.: 634185-94-7
M. Wt: 289.75 g/mol
InChI Key: FICRFMZJXSNCBT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is a halogenated salicylamide derivative characterized by a benzamide core substituted with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a 2,4,6-trimethylphenyl (mesityl) group attached via the amide nitrogen. This compound belongs to a broader class of salicylamides, which are studied for their antimicrobial, anti-inflammatory, and structural properties. The mesityl group confers steric bulk and electron-donating effects, influencing both its crystallinity and biological interactions .

Properties

CAS No.

634185-94-7

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO2/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-8-12(17)4-5-14(13)19/h4-8,19H,1-3H3,(H,18,20)

InChI Key

FICRFMZJXSNCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural Comparison

Key structural analogues differ in the substituents on the amide nitrogen or the benzamide core. Below is a comparative table of selected derivatives:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Structural Features
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide 2,4,6-Trimethylphenyl 303.78 Sterically hindered, electron-rich aryl group
5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a) 4-Chlorophenyl 280.10 Electron-withdrawing substituent
5-Chloro-2-hydroxy-N-benzylbenzamide (2b) Benzyl 261.70 Flexible alkyl-aryl group
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 4-Nitrophenyl 291.68 Strong electron-withdrawing nitro group
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide (CAS 133550-84-2) 2,6-Diisopropylphenyl 344.85 Highly branched, steric hindrance

Key Observations :

  • Steric Effects : The mesityl group in the target compound provides greater steric hindrance compared to linear substituents like benzyl (2b) or planar groups like 4-nitrophenyl. This reduces molecular flexibility and may influence packing in crystalline states .

Key Observations :

  • Nitro and Trifluoromethyl Groups : Derivatives with strong electron-withdrawing groups (e.g., nitro, CF₃) exhibit superior antimicrobial activity due to enhanced membrane permeability or target binding .

Crystallographic and Physicochemical Properties

compares crystal structures of 2a, 2b, and 2c, revealing:

  • Hydrogen Bonding : All derivatives form intramolecular O–H···O hydrogen bonds between the hydroxyl and carbonyl groups, stabilizing planar conformations.

Biological Activity

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is C16H18ClN2O2. The structure features a chloro group, a hydroxyl group, and a trimethylphenyl moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that derivatives of benzamides can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : The presence of hydroxyl groups often correlates with anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Effects : Some benzamide derivatives have demonstrated efficacy against bacterial strains, suggesting potential as antimicrobial agents.

The biological activity of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide may involve several mechanisms:

  • Inhibition of Enzymes : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Cell Signaling Pathways : These compounds can modulate signaling pathways that regulate cell survival and apoptosis.
  • DNA Interaction : Some studies suggest that benzamide derivatives can intercalate DNA, disrupting replication and transcription processes.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of related benzamide compounds on various cancer cell lines. The results indicated that the tested compounds exhibited IC50 values ranging from 0.65 to 9.27 µM against different types of cancer cells, demonstrating significant antiproliferative activity.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)0.65
Compound BHT-29 (Colon Cancer)2.76
Compound CPANC-1 (Pancreatic Cancer)9.27

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of benzamide derivatives. The findings suggested that these compounds reduced pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory conditions.

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